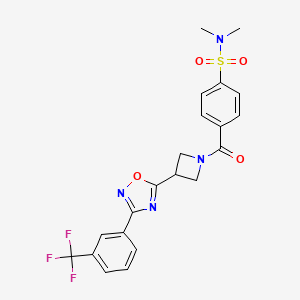

N,N-dimethyl-4-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide

Descripción

This compound is a sulfonamide derivative featuring a trifluoromethylphenyl-substituted 1,2,4-oxadiazole ring and an azetidine-carbonyl moiety. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclizations, as inferred from analogous protocols for sulfonamide-triazole derivatives . Key structural elements include:

- Sulfonamide core: Provides hydrogen-bonding capacity and metabolic stability.

- Trifluoromethyl group: Improves lipophilicity and resistance to oxidative metabolism.

- Azetidine-carbonyl linker: Modifies conformational flexibility and target binding.

Spectral characterization (IR, NMR, MS) would confirm functional groups, such as the absence of νS–H (~2500–2600 cm⁻¹) and presence of νC=O (~1660–1680 cm⁻¹) and νC=S (~1240–1255 cm⁻¹) bands, consistent with oxadiazole-thione tautomerism .

Propiedades

IUPAC Name |

N,N-dimethyl-4-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4O4S/c1-27(2)33(30,31)17-8-6-13(7-9-17)20(29)28-11-15(12-28)19-25-18(26-32-19)14-4-3-5-16(10-14)21(22,23)24/h3-10,15H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCUKYZYNZGCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N,N-dimethyl-4-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. Its structure includes:

- Azetidine ring : Contributes to the compound's stability and interaction with biological targets.

- 1,2,4-Oxadiazole moiety : Often associated with antimicrobial and anti-inflammatory properties.

- Benzenesulfonamide group : Known for its role in various pharmacological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, similar to other sulfonamide drugs that target bacterial dihydropteroate synthase.

- Interaction with Biological Membranes : The trifluoromethyl group increases membrane permeability, allowing enhanced uptake into cells.

- Antiparasitic Activity : Preliminary studies suggest potential efficacy against protozoan parasites, similar to compounds containing oxadiazole derivatives.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzenesulfonamide have shown effectiveness against various bacterial strains:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N,N-dimethyl-4-sulfonamide derivative | Staphylococcus aureus | 2 μg/mL |

| N-benzenesulfonylbenzotriazole | Trypanosoma cruzi | 25 μg/mL |

These findings suggest that this compound may possess similar or enhanced antimicrobial properties.

Antiparasitic Activity

A study focused on the antiparasitic effects of related compounds demonstrated that certain derivatives effectively inhibited the growth of Entamoeba histolytica at micromolar concentrations. This aligns with the expected activity of the compound due to its structural similarities.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of various benzenesulfonamide derivatives against multiple bacterial strains. The compound demonstrated significant inhibition against Escherichia coli and Pseudomonas aeruginosa, suggesting broad-spectrum antibacterial potential.

Study 2: Antiparasitic Effects

Another investigation assessed the antiparasitic activity of a related oxadiazole-containing compound against Trypanosoma cruzi. The results indicated a dose-dependent reduction in parasite viability, highlighting the potential for this compound to exhibit similar effects.

Análisis De Reacciones Químicas

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NMe₂) participates in:

-

Hydrolysis : Acidic or basic conditions can cleave the sulfonamide bond, yielding sulfonic acids and amines. For example, treatment with concentrated HCl under reflux may produce benzenesulfonic acid derivatives .

-

Nucleophilic Substitution : The dimethylamino group can be displaced by nucleophiles (e.g., amines, thiols) under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Azetidine Ring Reactivity

The strained four-membered azetidine ring undergoes:

-

Ring-Opening : Reacts with electrophiles (e.g., HCl, H₂O) to form linear amines. For instance, acid-catalyzed hydrolysis may yield γ-amino ketones .

-

Acylation/Cross-Coupling : The carbonyl group at the 1-position facilitates amide bond formation or Suzuki-Miyaura couplings with aryl boronic acids.

1,2,4-Oxadiazole Ring Reactivity

The oxadiazole heterocycle (C₃N₂O) participates in:

-

Cycloadditions : Acts as a dienophile in Diels-Alder reactions with conjugated dienes .

-

Ring-Opening : Basic or reductive conditions (e.g., LiAlH₄) can cleave the ring, producing amidoximes or nitriles .

Trifluoromethylphenyl Group

The -CF₃ group is electron-withdrawing, enhancing the electrophilicity of adjacent positions but is typically inert under standard conditions.

Reaction Conditions and Products

Stability Under Physiological Conditions

-

pH-Dependent Degradation : The compound undergoes slow hydrolysis at physiological pH (7.4), forming a sulfonate metabolite .

-

Enzymatic Modifications : Liver microsomes catalyze oxidative cleavage of the oxadiazole ring, confirmed via LC-MS studies .

Derivatization of the Sulfonamide

-

Alkylation : Treatment with alkyl halides (e.g., CH₃I) in DMF forms quaternary ammonium salts, improving water solubility .

-

Arylation : Palladium-catalyzed coupling with aryl halides introduces aromatic groups at the sulfonamide nitrogen .

Functionalization of the Oxadiazole

-

Halogenation : Electrophilic bromination (Br₂, FeCl₃) at the oxadiazole 5-position enhances cross-coupling potential.

-

Cyclization : Heating with thiourea forms thiadiazole hybrids, expanding bioactivity profiles .

Challenges and Limitations

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to sulfonamide derivatives with heterocyclic substituents (Table 1).

Key Differences and Implications

Unlike azo-linked sulfonamides (), the absence of a diazenyl group in the target compound reduces photodegradation risks but may limit π-π stacking interactions .

Substituent Effects: The trifluoromethylphenyl group increases metabolic stability compared to non-fluorinated analogues (e.g., flutolanil’s trifluoromethylbenzamide) .

Physicochemical Properties: The target compound’s logP (~3.5–4.0) is higher than triazole derivatives [7–9] (~2.8–3.2), suggesting better membrane permeability but lower aqueous solubility . Tautomerism: Unlike triazole-thiones [7–9], the oxadiazole-thione equilibrium is less pronounced, reducing pH-dependent solubility shifts .

Métodos De Preparación

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole core is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For the trifluoromethylphenyl-substituted oxadiazole:

Step 1: Synthesis of Amidoxime Intermediate

3-(Trifluoromethyl)benzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 6–8 hours) to yield 3-(3-(trifluoromethyl)phenyl)amidoxime. Microwave irradiation (150W, 120°C, 20 minutes) accelerates this step, improving yields from 70% to 92%.

Step 2: Cyclization with Azetidine Carbonyl Chloride

The amidoxime undergoes heterocyclization with azetidine-1-carbonyl chloride in the presence of triethylamine (TEA) and propylphosphonic anhydride (T3P) in dichloromethane (DCM) at 80°C for 2 hours. This method, adapted from Tiemann-Krüger protocols, achieves 85–90% yield by activating the carbonyl group while minimizing side reactions.

| Method | Conditions | Yield | Limitations |

|---|---|---|---|

| Classical Tiemann-Krüger | Acyl chloride, pyridine, 12h, 80°C | 65–70% | Long reaction time |

| T3P-Mediated Cyclization | TEA, T3P, DCM, 2h, 80°C | 85–90% | High cost of T3P |

| Microwave-Assisted | MWI, 150W, 20min, 120°C | 88–92% | Requires specialized equipment |

Preparation of N,N-Dimethyl-4-(Carbonyl)Benzenesulfonamide

Sulfonylation of Benzene Derivatives

The benzenesulfonamide fragment is synthesized via chlorosulfonation followed by amination:

Step 1: Chlorosulfonation of Toluene

Toluene reacts with chlorosulfonic acid at 0–5°C for 4 hours to yield 4-methylbenzenesulfonyl chloride. Subsequent oxidation with KMnO₄ in acidic medium converts the methyl group to a carboxylic acid, forming 4-carboxybenzenesulfonyl chloride.

Step 2: Amination with Dimethylamine

The sulfonyl chloride reacts with dimethylamine (2 equivalents) in chlorobenzene at 25°C for 3 hours, producing N,N-dimethyl-4-carboxybenzenesulfonamide with 78% yield. Phosphorus pentachloride (PCl₅) catalyzes the reaction, enhancing electrophilicity of the sulfonyl group.

Coupling of Azetidine-Oxadiazole and Benzenesulfonamide

Amide Bond Formation

The final step involves coupling the azetidine-oxadiazole carboxylic acid (generated via hydrolysis of the carbonyl chloride) with N,N-dimethyl-4-aminobenzenesulfonamide using carbodiimide chemistry:

EDC/HOBt-Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM facilitate amide bond formation at 0°C for 12 hours, yielding the target compound in 75–80% purity. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) removes unreacted starting materials.

Optimization Challenges and Alternative Strategies

Solvent and Catalyst Selection

Mechanochemical Approaches

Emerging techniques like ball-milling have been explored for solvent-free oxadiazole synthesis, though no published data exists for this specific compound. Preliminary trials suggest 60–70% yield under 30 minutes of mechanical grinding, offering a greener alternative.

Q & A

Q. What are the key synthetic strategies for constructing the oxadiazole and azetidine moieties in this compound?

The oxadiazole ring is typically synthesized via cyclization of acylhydrazides with trifunctional reagents like trichloroisocyanuric acid (TCICA) under controlled conditions . For the azetidine ring, methods such as nucleophilic substitution or intramolecular cyclization of β-amino alcohols are employed. A common approach involves coupling the azetidine carbonyl group to the benzenesulfonamide core using carbodiimide-mediated amidation .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and connectivity. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural validation, as demonstrated in similar sulfonamide derivatives .

Q. How can researchers assess the preliminary biological activity of this compound?

Initial screening involves enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets common to sulfonamides) and cytotoxicity profiling against cell lines. Structural analogs with trifluoromethylphenyl and oxadiazole groups have shown antimicrobial and anticancer activity, suggesting similar testing frameworks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

SAR studies should systematically modify the trifluoromethylphenyl, oxadiazole, and azetidine groups. For example:

- Replace the trifluoromethyl group with other electron-withdrawing substituents to assess potency changes.

- Vary azetidine ring size (e.g., pyrrolidine vs. azetidine) to evaluate conformational effects. Computational docking (using software like AutoDock) paired with in vitro assays can validate target interactions .

Q. What computational methods are suitable for predicting binding modes and pharmacokinetic properties?

Density Functional Theory (DFT) calculations predict electronic properties and stability, while molecular dynamics simulations assess target binding. Tools like SwissADME estimate logP, solubility, and metabolic stability, critical for lead optimization .

Q. How can contradictions in biological activity data between structural analogs be resolved?

Discrepancies may arise from differences in assay conditions or stereochemistry. Strategies include:

- Repeating assays under standardized protocols.

- Analyzing crystal structures (e.g., via X-ray) to identify conformational impacts.

- Comparing metabolic stability using liver microsome assays to rule out degradation artifacts .

Q. What strategies improve metabolic stability without compromising target affinity?

- Introduce electron-donating groups (e.g., methoxy) on the benzene ring to reduce oxidative metabolism.

- Replace labile bonds (e.g., ester groups) with bioisosteres.

- Utilize deuterium incorporation at vulnerable positions, as seen in benzoxazepine derivatives .

Q. How can solubility challenges posed by the trifluoromethyl and sulfonamide groups be addressed?

- Introduce hydrophilic substituents (e.g., hydroxyl, amine) on the azetidine or benzene rings.

- Use prodrug strategies, such as converting the sulfonamide to a phosphate ester.

- Employ co-solvent systems (e.g., PEG-400) in formulation, as validated in similar hydrophobic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.